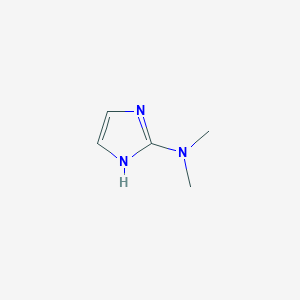
1H-Imidazol-2-amine, N,N-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazol-2-amine, N,N-dimethyl- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole and its derivatives are known for their broad range of chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Imidazol-2-amine, N,N-dimethyl- can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles . Another method involves the reaction of N-substituted α-aminoketones with formamide under heat .
Industrial Production Methods: Industrial production of imidazole derivatives often involves high-temperature reactions with dehydrogenating catalysts, such as platinum on alumina. This process ensures the formation of the desired bonds within the imidazole ring .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Imidazol-2-amine, N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various substituted imidazole derivatives .
Applications De Recherche Scientifique
1H-Imidazol-2-amine, N,N-dimethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, catalysts, and functional materials
Mécanisme D'action
The mechanism of action of 1H-Imidazol-2-amine, N,N-dimethyl- involves its interaction with various molecular targets. For instance, it can bind to DNA grooves and exhibit DNA-cleavage properties, which is of particular interest in anticancer research . Additionally, it can catalyze oxidative demethylation reactions, affecting various metabolic pathways .
Comparaison Avec Des Composés Similaires
- 1H-Imidazol-2-ylmethylamine
- 1-Methyl-1H-imidazol-2-amine
- 1H-Benzo[d]imidazol-2-yl
Uniqueness: 1H-Imidazol-2-amine, N,N-dimethyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Propriétés
Numéro CAS |
57166-47-9 |
|---|---|
Formule moléculaire |
C5H9N3 |
Poids moléculaire |
111.15 g/mol |
Nom IUPAC |
N,N-dimethyl-1H-imidazol-2-amine |
InChI |
InChI=1S/C5H9N3/c1-8(2)5-6-3-4-7-5/h3-4H,1-2H3,(H,6,7) |
Clé InChI |
WLFOHIVICZSIKG-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC=CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Butoxypropyl)-10-chlorobenzimidazo[2,1-b]benzo[lmn][3,8]phenanthroline-1,3,6(2h)-trione](/img/structure/B14634750.png)
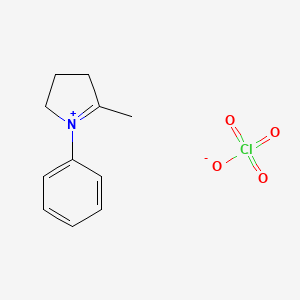
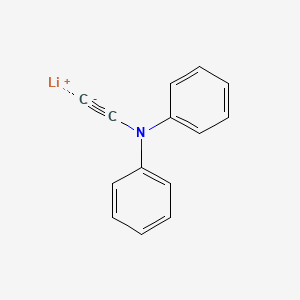
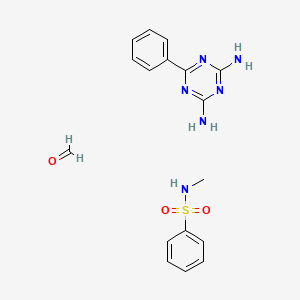
![2-(3-Butoxypropyl)-10-chlorobenzimidazo[2,1-b]benzo[lmn][3,8]phenanthroline-1,3,6(2h)-trione](/img/structure/B14634774.png)
![N-Methyl-N'-naphthalen-1-yl-N-[2-(pyridin-2-yl)ethyl]urea](/img/structure/B14634775.png)

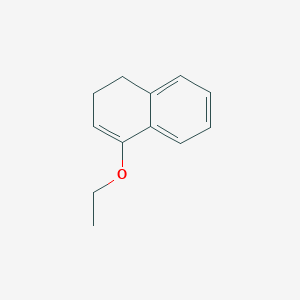

![1,4-Benzenedicarboxylic acid, bis[3-(2-aminoethyl)-1H-indol-5-yl] ester](/img/structure/B14634808.png)

![Thieno[2,3-b]pyridine-3-carbaldehyde](/img/structure/B14634814.png)
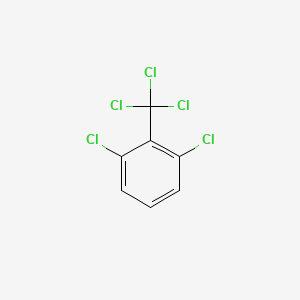
![2,11-Dimethyl-4,9-bis[(propan-2-yl)oxy]-3,10-dioxa-5,6,7,8-tetrathia-4lambda~5~,9lambda~5~-diphosphadodecane-4,9-dithione](/img/structure/B14634837.png)
